![molecular formula C25H19FN2O B2899779 1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole CAS No. 537701-87-4](/img/structure/B2899779.png)
1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole
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Overview
Description
The compound “1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole” is a complex structure that can be obtained with the Betti reaction . These valuable compounds can give rise to chiral intermediates, which have wide applications in asymmetric synthesis .
Synthesis Analysis
The synthesis of this compound involves the Betti reaction, which is a condensation between 2-naphthol, aryl aldehydes, and ammonia or amines . The compound was treated with triflic anhydride to yield a valuable intermediate in the future synthesis of aminophosphine, to be used in asymmetric catalysis .Chemical Reactions Analysis
The Betti reaction is key in the formation of this compound . The reaction involves the condensation of 2-naphthol, aryl aldehydes, and ammonia or amines .Scientific Research Applications
Asymmetric Synthesis
The complex structure of aminobenzylnaphthols, including Oprea1_175224, can be synthesized using the Betti reaction. These valuable compounds serve as chiral intermediates, finding wide application in asymmetric synthesis . Specifically, Oprea1_175224 can be treated with triflic anhydride to yield the corresponding (S,S)-triflate, which serves as a valuable intermediate for future aminophosphine synthesis. These enantiopure materials have been applied both as chiral starting materials and as chiral ligands due to the simultaneous presence of nitrogen and oxygen, making them useful in asymmetric catalysis.
Pharmacological Activity
Indole derivatives, including Oprea1_175224, exhibit diverse biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone produced from tryptophan degradation, falls within this category. While specific studies on Oprea1_175224 are limited, exploring its pharmacological potential could reveal novel therapeutic applications .
Inhibitor Development
Oprea1_175224 has been investigated as a novel inhibitor of equilibrative nucleoside transporters (ENTs). It shows greater selectivity toward ENT2 compared to ENT1. Understanding its mechanism of action and potential therapeutic implications could contribute to drug development .
Fast Proton-Induced Fission
In a different context, Oprea1_175224 has been studied in the realm of nuclear physics. Fast proton-induced fission of uranium-238 (238U) was investigated, and Oprea1_175224 played a role in describing the fission process using the Brosa model .
Future Directions
Mechanism of Action
Target of Action
The primary targets of Oprea1_175224 are yet to be definitively identified. It is known that many indole derivatives, which share a similar structure with oprea1_175224, bind with high affinity to multiple receptors . This suggests that Oprea1_175224 may also interact with multiple targets, potentially contributing to its biological activity.
Mode of Action
The exact mode of action of Oprea1_175224 is currently unknown. Based on the structure and known activities of similar compounds, it is likely that oprea1_175224 interacts with its targets by binding to their active sites, thereby modulating their function . This interaction could result in changes to cellular processes, potentially leading to the observed biological effects of the compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Oprea1_175224 may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that Oprea1_175224 has multiple effects at the molecular and cellular level.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O/c26-20-14-12-18(13-15-20)16-28-23-10-4-3-9-22(23)27-25(28)17-29-24-11-5-7-19-6-1-2-8-21(19)24/h1-15H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBQCJSAPLHTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole |
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